Cas no 2228718-88-3 (4-(1H-indol-5-yl)butan-2-ol)
4-(1H-indol-5-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-indol-5-yl)butan-2-ol
- EN300-1791838
- 2228718-88-3
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- Inchi: 1S/C12H15NO/c1-9(14)2-3-10-4-5-12-11(8-10)6-7-13-12/h4-9,13-14H,2-3H2,1H3
- InChI Key: AUTROKVRQVZEGR-UHFFFAOYSA-N
- SMILES: OC(C)CCC1C=CC2=C(C=CN2)C=1
Computed Properties
- Exact Mass: 189.115364102g/mol
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 36Ų
4-(1H-indol-5-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791838-0.05g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1791838-0.1g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1791838-0.25g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1791838-0.5g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1791838-1.0g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1791838-2.5g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1791838-5.0g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1791838-10.0g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1791838-1g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1791838-5g |
4-(1H-indol-5-yl)butan-2-ol |
2228718-88-3 | 5g |
$3105.0 | 2023-09-19 |
4-(1H-indol-5-yl)butan-2-ol Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 4-(1H-indol-5-yl)butan-2-ol
4-(1H-indol-5-yl)butan-2-ol: A Comprehensive Overview
4-(1H-indol-5-yl)butan-2-ol, also known by its CAS number 2228718-88-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure and intriguing properties, has become a subject of extensive research, particularly in the context of its potential applications in drug discovery and material science.
The molecular structure of 4-(1H-indol-5-yl)butan-2-ol is characterized by an indole ring attached to a butanol backbone. The indole moiety, a heterocyclic aromatic compound, is known for its versatility in chemical reactions and biological interactions. The presence of the hydroxyl group (-OH) on the butanol chain introduces additional functional diversity, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 4-(1H-indol-5-yl)butan-2-ol as a precursor for the development of bioactive molecules. Researchers have explored its role in the synthesis of various pharmacophores, including those with anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in inflammatory pathways.
In addition to its pharmacological applications, 4-(1H-indol-5-yli butan 2 ol) has also been investigated for its role in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metalloorganic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
The synthesis of 4-(1H-indol 5 yl) butan 2 ol involves a multi-step process that typically begins with the preparation of the indole ring. Various methods have been reported in the literature, including the Paal-Knorr synthesis and the Knorr pyrrole synthesis. Recent advancements have focused on optimizing these methods to improve yield and purity, leveraging green chemistry principles to minimize environmental impact.
From an analytical standpoint, 4-(1H-indole 5 yl) butanol can be characterized using a range of spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These methods provide insights into the compound's molecular structure, functional groups, and electronic properties. Furthermore, mass spectrometry has been employed to confirm the molecular formula and molecular weight of this compound.
Looking ahead, the continued exploration of 4-(1H-indole 5 yl) butan 2 ol is expected to yield further insights into its potential applications. Collaborative efforts between chemists and biologists are paving the way for innovative uses in drug design and materials development. As research progresses, this compound is likely to play an increasingly important role in advancing both scientific understanding and practical applications.
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